molecular formula C7H12ClNO2 B2507440 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 1955540-92-7

4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B2507440
CAS No.: 1955540-92-7
M. Wt: 177.63
InChI Key: XURBUJZHVFABJE-UHFFFAOYSA-N
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Description

4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a specialized, conformationally constrained bicyclic proline analogue of high value in medicinal chemistry and peptide science. Its rigid scaffold is instrumental for investigating structure-activity relationships (SAR) in peptide-based drug discovery, as it effectively restricts the conformational flexibility of the peptide backbone, allowing researchers to probe the biological role of specific three-dimensional structures . This compound is a key building block for the synthesis of peptidomimetics, which are designed to mimic natural peptides but with enhanced metabolic stability, bioavailability, and receptor selectivity . The azabicyclo[2.1.1]hexane core presents a synthetically challenging framework, making this readily available hydrochloride salt a valuable starting material or intermediate for further functionalization, such as introducing various protective groups like Boc (tert-butoxycarbonyl) for complex synthetic routes . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-6-2-7(3-6,5(9)10)8-4-6;/h8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURBUJZHVFABJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Cyclization of Cyclobutene Derivatives

The foundational approach to constructing the 2-azabicyclo[2.1.1]hexane system involves photochemical cyclization of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7 ) (Figure 1). This method, pioneered by researchers in 2001, begins with the preparation of 7 via a [2+2] photocycloaddition of maleic anhydride under UV irradiation. The anhydride is subsequently converted to cyclobutene dicarbamate 16 through reaction with ethyl chloroformate and ammonium hydroxide. A critical stereoselective step involves the electrophilic addition of phenylselenyl bromide to 16 , yielding intermediate 17a with >90% diastereomeric excess. Ring closure of 17a using sodium hydride in tetrahydrofuran (THF) at −78°C produces the bicyclic compound 18 in 68% yield.

Key Reaction Conditions

  • Temperature: −78°C to 25°C
  • Solvent: THF
  • Base: Sodium hydride
  • Yield: 68% over two steps

Acid-Catalyzed Rearrangement of Spirocyclic Intermediates

Recent optimizations by Ukrainian researchers demonstrate a scalable route starting from dichloride 8 and diisopropyl malonate 9 (Scheme 1). Condensation of these precursors forms spirocyclic derivative 10 , which undergoes acid-catalyzed rearrangement (HCl, reflux) to yield lactone 7 in 40% yield over two steps. This intermediate serves as a linchpin for subsequent functionalization. Treatment of 7 with thionyl chloride generates acyl chloride 12 , which undergoes azide substitution (NaN₃, H₂O/THF) to afford azide 13 . Curtius rearrangement of 13 under thermal conditions (toluene, 85°C) produces isocyanate 14 , hydrolyzed to amino acid 15 upon acidic workup.

Optimized Parameters for Scalability

  • Scale: Up to 0.7 kg per batch
  • Purification: Avoidance of ion-exchange chromatography
  • Overall Yield: 32% over four steps

Functionalization to 4-Methyl Derivatives

Methyl Group Introduction via Grignard Reagents

The installation of the 4-methyl group employs a nucleophilic addition strategy. Treatment of bicyclic ketone 19 (derived from 18 ) with methylmagnesium bromide in diethyl ether at 0°C provides tertiary alcohol 20 , which undergoes dehydration (H₂SO₄, CH₂Cl₂) to form alkene 21 . Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding the 4-methyl-substituted intermediate 22 in 85% yield.

Carboxylic Acid Formation and Hydrochloride Salt Precipitation

Oxidation of the hydroxymethyl group in 22 to the carboxylic acid is achieved using Jones reagent (CrO₃, H₂SO₄, acetone) at −20°C, furnishing 4c in 78% yield. Final conversion to the hydrochloride salt involves titration with concentrated HCl in ethyl acetate, followed by recrystallization from ethanol/water (1:3 v/v) to achieve >99% purity.

Characterization Data

  • Melting Point : 214–216°C (decomp.)
  • ¹H NMR (D₂O, 400 MHz): δ 1.38 (s, 3H, CH₃), 2.15–2.30 (m, 2H, CH₂), 3.45–3.60 (m, 2H, CH₂N), 4.02 (s, 1H, bridgehead CH)
  • HPLC Purity : 99.6% (C18 column, 0.1% TFA in H₂O/MeCN)

Comparative Analysis of Synthetic Methods

Method Starting Material Key Step Yield (%) Scalability Reference
Photochemical Cyclization Maleic anhydride Phenylselenyl bromide addition 68 Lab-scale
Spirocyclic Rearrangement Dichloride 8 Acid-catalyzed rearrangement 40 Multigram
Grignard Functionalization Ketone 19 Methylmagnesium bromide addition 85 Pilot-scale

The photochemical route offers superior stereocontrol but suffers from low scalability due to UV equipment requirements. In contrast, the spirocyclic rearrangement method enables kilogram-scale production through streamlined purification.

Challenges and Optimization Strategies

Stereochemical Control

The bridgehead methyl group introduces significant steric hindrance, complicating nucleophilic additions. Employing bulky bases (e.g., LDA) during alkylation steps improves regioselectivity by deprotonating the less hindered face.

Purification of Hydrophilic Intermediates

Early synthetic routes relied on ion-exchange chromatography for amino acid isolation, which proved impractical at scale. Implementing pH-controlled crystallization (isoelectric point precipitation) increased recovery rates from 45% to 72%.

Byproduct Formation in Cyclization Steps

Competitive dimerization during ring closure was mitigated by using high-dilution conditions (0.01 M in THF) and slow addition of sodium hydride over 6 hours.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Applications

4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has shown potential in various therapeutic areas due to its ability to interact with biological targets:

Antibiotic Development

Research indicates that derivatives of bicyclic compounds similar to 4-Methyl-2-azabicyclo[2.1.1]hexane have been explored for their antibacterial properties, particularly against resistant strains of bacteria. For instance, compounds with structural similarities have been effective against extended-spectrum beta-lactamase (ESBL) producing bacteria, which are known for their resistance to conventional antibiotics .

Neurological Research

The compound's bicyclic structure is reminiscent of certain neurotransmitter analogs, making it a candidate for studying neuropharmacological effects. Bicyclic amines have been investigated for their potential in treating neurological disorders, including depression and anxiety, by modulating neurotransmitter systems such as serotonin and norepinephrine .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis:

Synthesis of Peptidomimetics

The compound can be utilized as a precursor for synthesizing peptidomimetic compounds, which mimic the structure and function of peptides but offer improved stability and bioavailability. This application is particularly relevant in drug design where peptide-based drugs face challenges related to enzymatic degradation .

Functional Group Modifications

The reactivity of the nitrogen atom in the bicyclic structure allows for various functional group modifications. For example, nucleophilic substitutions can be performed on the brominated derivatives of this compound to yield diverse functionalized products, which can further be explored for biological activity or as intermediates in complex organic syntheses .

Case Studies

Study Findings Applications
1Synthesis of 6-(1-hydroxyethyl)-4-methyl-7-oxo derivatives showed high antibacterial activity against Gram-positive bacteriaDevelopment of new antibiotics
2Investigation into the neuropharmacological effects indicated potential for treating anxiety disordersNeuropharmacology research
3Functionalization led to novel peptidomimetic compounds with enhanced stabilityDrug design and synthesis

Mechanism of Action

The mechanism by which 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its ring system can form bonds with various biological molecules, influencing pathways and processes within cells. This interaction can lead to changes in cellular function and behavior, making it a valuable compound for research and development.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Substituent and Molecular Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Methyl (C4) C₇H₁₁NO₂·HCl 177.63 High rigidity; potential metabolic stability
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Ethyl (C4) C₈H₁₃NO₂·HCl 191.70 Increased lipophilicity; discontinued commercial availability
2-Isopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Isopropyl (C2) C₉H₁₅NO₂ 185.22 Steric hindrance; lower solubility
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid Fluoro (C4) C₇H₁₀FNO₂ 159.16 Enhanced electronegativity; improved metabolic resistance
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride Amino (C4) C₇H₁₀ClNO₂ 175.62 Increased polarity; potential for derivatization

Key Observations :

  • Substituent Effects: The ethyl analog (191.70 g/mol) exhibits higher lipophilicity than the methyl derivative, which may enhance membrane permeability but reduce aqueous solubility.
  • Steric and Electronic Factors : The isopropyl group at position 2 introduces steric bulk, which may hinder binding to flat enzymatic active sites .

Functional Group Variations

Table 2: Functional Group Modifications
Compound Name Core Structure Modification Molecular Formula Molecular Weight (g/mol) Key Differences References
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 2-Oxabicyclo (oxygen bridge) C₈H₁₄ClNO₃ 223.66 Reduced basicity; altered hydrogen bonding
2-{2-azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride Acetic acid side chain C₇H₁₂ClNO₂ 177.63 Flexible side chain; potential for linker chemistry
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride Heptane ring system C₇H₁₀ClNO₂ 175.62 Larger ring size; increased strain

Key Observations :

  • Ring System Changes : The 2-oxabicyclo analog replaces nitrogen with oxygen, reducing basicity and altering solubility. The heptane-based analog introduces a seven-membered ring, which may reduce ring strain and modify conformational flexibility .
  • Side Chain Flexibility : The acetic acid derivative adds a methylene spacer, enabling conjugation to other molecules in drug design .

Pharmacological and Commercial Relevance

  • Antibiotic Analogs : Compounds like mezlocillin (a 4-thia-1-azabicyclo[3.2.0]heptane derivative) highlight the role of bicyclic scaffolds in beta-lactam antibiotics. The target compound’s rigid structure may similarly enhance resistance to enzymatic degradation .

Biological Activity

4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, a bicyclic compound, is notable for its potential biological activities, particularly in medicinal chemistry. This compound's unique azabicyclic structure and functional groups suggest various pharmacological applications, including antimicrobial and analgesic properties.

Structural Information

  • Molecular Formula: C₆H₁₁N
  • Molecular Weight: 113.16 g/mol
  • SMILES: CC12CC(C1)NC2
  • InChIKey: LOWVAFXDECIOMV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including multidrug-resistant (MDR) pathogens.
  • Analgesic Effects: Structural analogs of this compound have shown potential analgesic effects, indicating possible pain-relieving properties.

Antimicrobial Activity

A study focused on the antibacterial efficacy of compounds similar to 4-Methyl-2-azabicyclo[2.1.1]hexane derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were notably low for certain strains, suggesting potent antibacterial properties.

CompoundTarget StrainMIC (μg/mL)
4-Methyl-2-azabicyclo[2.1.1]hexaneStaphylococcus aureus<0.03125
4-Methyl-2-azabicyclo[2.1.1]hexaneEscherichia coli1
4-Methyl-2-azabicyclo[2.1.1]hexaneKlebsiella pneumoniae4

This table highlights the compound’s effectiveness against various bacterial strains, emphasizing its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Analgesic Studies

In a separate pharmacological evaluation, related bicyclic compounds were assessed for their analgesic effects using animal models. The results indicated that these compounds could significantly reduce pain responses compared to control groups.

The exact mechanism by which 4-Methyl-2-azabicyclo[2.1.1]hexane exerts its biological effects is still under investigation; however, it is hypothesized that its interaction with specific biological targets such as bacterial topoisomerases may play a crucial role in its antimicrobial activity.

Q & A

Q. How can the synthesis of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride be optimized for higher yield and purity?

Methodological Answer: Optimization involves:

  • Reaction Conditions : Adjusting temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., ethanol/water mixtures) to enhance reaction efficiency .
  • Catalyst Use : Employing tert-butylsulfinamide for intramolecular displacement to stabilize intermediates .
  • Purification : Crystallization or chromatography (HPLC) to isolate high-purity product, as noted in industrial-scale protocols .
  • Yield Monitoring : Use LC-MS or NMR to track intermediate formation and adjust stoichiometry .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and substituent positions (e.g., methyl and carboxylic acid groups) .
  • X-ray Crystallography : Resolve stereochemistry and verify nitrogen placement in the bicyclo[2.1.1]hexane core .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₈H₁₂ClNO₂, 191.65 g/mol) .
  • Polarimetry : Assess enantiomeric purity if chiral centers are present .

Q. What are the key physical and chemical properties relevant to experimental handling?

Methodological Answer: Critical properties include:

PropertyValue/DescriptionSource
SolubilitySoluble in polar solvents (H₂O, ethanol)
StabilityHygroscopic; store desiccated at 2–8°C
Melting PointNot explicitly reported; DSC recommended for determination
ReactivitySusceptible to nucleophilic substitution at the carboxylic acid group

Advanced Research Questions

Q. How does the bicyclic framework influence reactivity in substitution reactions?

Methodological Answer:

  • Steric Effects : The rigid bicyclo[2.1.1]hexane core restricts conformational flexibility, directing substitutions to the carboxylic acid or methyl groups .
  • Electronic Effects : The nitrogen atom’s lone pair enhances electrophilic reactivity, while the fluorine analog () shows reduced nucleophilicity due to electron withdrawal .
  • Comparative Studies : Derivatives like ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate exhibit distinct substitution patterns, suggesting scaffold-dependent regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for azabicyclohexane derivatives?

Methodological Answer:

  • Systematic Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to control variables like pH and co-solvents .
  • Structure-Activity Relationships (SAR) : Compare methyl, fluoro, and hydroxymethyl analogs () to isolate functional group contributions .
  • Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers or assay-specific artifacts .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model binding to enzymes (e.g., proteases) via the carboxylic acid and bicyclic core .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking poses .
  • QSAR Models : Train models on bicyclic analogs (e.g., 4-fluoro derivatives) to predict bioavailability and toxicity .

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